molecular formula C14H17NO B14536312 2-[(Diethylamino)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 62094-48-8

2-[(Diethylamino)methylidene]-2,3-dihydro-1H-inden-1-one

Cat. No.: B14536312
CAS No.: 62094-48-8
M. Wt: 215.29 g/mol
InChI Key: ADXSRUDWGJJTEJ-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methylidene]-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of amines It is characterized by the presence of a diethylamino group attached to a methylidene group, which is further connected to a dihydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylamino)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the reaction of diethylamine with an appropriate aldehyde or ketone under controlled conditions. One common method is the reductive amination of an aldehyde or ketone with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methylidene]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Compounds with substituted functional groups replacing the diethylamino group.

Scientific Research Applications

2-[(Diethylamino)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through its diethylamino and methylidene groups. These functional groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic and electrophilic interactions. The compound’s effects are mediated through pathways involving these interactions, leading to changes in the activity of enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one
  • 2-[(Diethylamino)methylidene]-2,3-dihydro-1H-inden-2-one
  • 2-[(Diethylamino)methylidene]-1,2-dihydro-1H-inden-1-one

Uniqueness

2-[(Diethylamino)methylidene]-2,3-dihydro-1H-inden-1-one is unique due to its specific diethylamino and methylidene functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62094-48-8

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-(diethylaminomethylidene)-3H-inden-1-one

InChI

InChI=1S/C14H17NO/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14(12)16/h5-8,10H,3-4,9H2,1-2H3

InChI Key

ADXSRUDWGJJTEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=C1CC2=CC=CC=C2C1=O

Origin of Product

United States

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